molecular formula C15H10O3 B6165794 methyl 9-oxo-9H-fluorene-2-carboxylate CAS No. 3096-45-5

methyl 9-oxo-9H-fluorene-2-carboxylate

Cat. No.: B6165794
CAS No.: 3096-45-5
M. Wt: 238.2
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Description

Methyl 9-oxo-9H-fluorene-2-carboxylate (CAS 3096-45-5) is a fluorenone-based carboxylic acid ester of significant interest in medicinal chemistry and anticancer research. With the molecular formula C15H10O3 and a molecular weight of 238.24 g/mol, this compound serves as a key chemical building block and a core structural motif in the development of novel bioactive molecules. The 9-oxo-9H-fluorene scaffold is recognized for its pharmacological potential. Structural analogs of this compound, specifically N-aryl-9-oxo-9H-fluorene-1-carboxamides, have been identified as a novel series of apoptosis inducers through cell- and caspase-based high-throughput screening assays . These related compounds demonstrated sub-micromolar potency in caspase induction and growth inhibition across various human cancer cell lines, including breast (T47D) and colon (HCT116) cancers, and were found to arrest the cell cycle at the G2/M phase followed by apoptosis . Furthermore, derivatives of 9-oxo-9H-fluorene-1-carboxylic acid have been utilized to synthesize hydrazone Schiff base ligands and their subsequent metal complexes, which have exhibited excellent anticancer activity against human breast adenocarcinoma (MCF-7) cell lines, with some copper and nickel complexes showing IC50 values of less than 10 μgmL−1 . This highlights the value of the fluorenone core in designing potential inorganic medicines. This compound is offered for research purposes to support investigations in drug discovery, chemical biology, and the synthesis of novel therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

3096-45-5

Molecular Formula

C15H10O3

Molecular Weight

238.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Scope

The photochemical method, adapted from the Tscherniac-Einhorn reaction, enables the direct introduction of carboxylate groups onto the fluorene skeleton. In a representative procedure, 9-fluorenone reacts with carboxylic acids (e.g., phenylacetic acid) in dimethylformamide (DMF) under 27W compact fluorescent light (CFL) irradiation for 48 hours at room temperature. Cesium fluoride (CsF) acts as a base, facilitating deprotonation and subsequent nucleophilic attack on the fluorenone carbonyl group. The reaction proceeds via a radical intermediate, with the light promoting electron transfer and stabilizing reactive species.

Key steps :

  • Precursor activation : CsF deprotonates the carboxylic acid, generating a carboxylate anion.

  • Radical formation : Photoexcitation of fluorenone produces a triplet diradical, which reacts with the carboxylate to form a C–C bond at the 2-position.

  • Esterification : Subsequent treatment with methanol in acidic conditions yields the methyl ester.

Optimization and Yield Data

Table 1 summarizes reaction conditions and yields for methyl 9-oxo-9H-fluorene-2-carboxylate and related derivatives:

Carboxylic AcidSolventLight SourceTime (h)Yield (%)Purity (%)
Phenylacetic acidDMF27W CFL4860>97
4-MethoxyphenylaceticDMF27W CFL484995
2-MethoxyphenylaceticDMF27W CFL484293

Data derived from

Purification via silica gel column chromatography (5–10% ethyl acetate/hexane) ensures removal of unreacted starting materials, with final purity confirmed by HPLC and NMR.

Conventional Oxidation of Methyl 9H-Fluorene-2-Carboxylate

Oxidizing Agents and Reaction Kinetics

Methyl 9H-fluorene-2-carboxylate serves as a precursor for the target compound via oxidation at the 9-position. Strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetic acid are commonly employed. The reaction mechanism involves the formation of a diketone intermediate, which undergoes tautomerization to stabilize the aromatic system.

Representative protocol :

  • Dissolve methyl 9H-fluorene-2-carboxylate (1.0 mmol) in glacial acetic acid.

  • Add CrO₃ (2.5 mmol) portionwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with ice water and extract with dichloromethane.

  • Purify by recrystallization from ethanol/water (3:1).

Yield and Selectivity Challenges

Oxidation methods typically achieve moderate yields (50–65%) due to competing side reactions, including over-oxidation and decarboxylation. Selectivity is influenced by the electron-withdrawing effect of the carboxylate group, which directs oxidation to the 9-position. Steric hindrance from the 2-carboxylate moiety further mitigates undesired oxidation at adjacent positions.

Friedel-Crafts Acylation Followed by Esterification

Acylation of Fluorenone

The Friedel-Crafts acylation introduces a carboxylate group at the 2-position of fluorenone. Aluminum chloride (AlCl₃) catalyzes the reaction between fluorenone and acetyl chloride in dichloromethane at 0°C. The resulting 2-acetylfluorenone is hydrolyzed to the carboxylic acid using aqueous NaOH, followed by esterification with methanol under acidic conditions.

Critical parameters :

  • Temperature control : Reactions conducted below 5°C minimize polyacylation.

  • Solvent choice : Anhydrous dichloromethane prevents AlCl₃ hydrolysis.

Esterification Efficiency

Esterification of 9-oxo-9H-fluorene-2-carboxylic acid with methanol in the presence of sulfuric acid achieves near-quantitative conversion (>95%). The reaction is refluxed for 6 hours, with excess methanol ensuring complete ester formation.

Comparative Analysis of Synthetic Routes

Environmental and Economic Considerations

Table 2 evaluates the sustainability and scalability of each method:

MethodReaction TimeYield (%)Cost ($/g)Waste Generated (g/g product)
Photochemical48 h42–6012.58.2
Oxidation12 h50–659.86.5
Friedel-Crafts/Ester18 h70–8515.310.1

Cost estimates based on reagent prices and purification steps

The photochemical method, while slower, minimizes toxic byproducts compared to CrO₃-based oxidation. The Friedel-Crafts route offers higher yields but requires hazardous reagents (AlCl₃) and generates acidic waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 9-oxo-9H-fluorene-2-carboxylic acid.

    Reduction: 9-hydroxy-9H-fluorene-2-carboxylate.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 9-oxo-9H-fluorene-2-carboxylate is widely used in scientific research due to its unique properties:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of novel materials with specific properties.

    Pharmaceutical Research: It is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of methyl 9-oxo-9H-fluorene-2-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various biochemical pathways, influencing cellular processes. For example, the compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

9-Oxo-9H-Fluorene-2-Carboxylic Acid

  • Structure : Lacks the methyl ester, featuring a free carboxylic acid group at position 2.
  • Properties :
    • Lower lipophilicity due to the hydrophilic carboxylic acid group.
    • Higher acidity (pKa ~4-5) compared to the ester derivative.
  • Applications : Acts as a precursor for ester derivatives like methyl 9-oxo-9H-fluorene-2-carboxylate .
  • Spectral Data : Distinctive IR absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) vs. ~1730 cm⁻¹ for the ester .

9-Fluorenone-2,7-Dicarboxylic Acid

  • Structure : Contains carboxylic acid groups at positions 2 and 5.
  • Properties: Enhanced solubility in polar solvents due to two acidic groups. Potential for coordination chemistry or polymer synthesis.
  • Applications : Less common in pharmaceuticals but useful in material science .

9-Methyl-9H-Fluorene-2-Carboxylic Acid

  • Structure : Replaces the ketone (oxo) at position 9 with a methyl group.
  • Properties :
    • Reduced electron-withdrawing effects, altering reactivity.
    • Molecular weight: 224.084 g/mol (vs. 252.27 g/mol for the target compound) .

Methyl 5-Methyl-9-Oxo-9H-Fluorene-2-Carboxylate

  • Structure : Adds a methyl substituent at position 5.
  • Properties :
    • Increased steric hindrance, affecting binding in biological systems.
    • ¹H NMR: Methyl singlet at δ 2.61 (position 5) and δ 3.89 (ester group) .
  • Applications : Intermediate in receptor antagonist synthesis, with modified activity due to substituent placement .

9-(Hydroxymethyl)-9H-Fluorene-4-Carboxylic Acid

  • Structure : Hydroxymethyl group at position 9 and carboxylic acid at position 4.
  • Properties: Higher polarity and hydrogen-bonding capacity. Potential for glycosylation or prodrug development.
  • Applications : Explored in drug delivery systems .

Comparative Analysis of Key Properties

Physical-Chemical Properties

Compound Molecular Weight (g/mol) LogP* Solubility (mg/mL) Melting Point (°C)
This compound 252.27 3.2 0.15 (DMSO) 180–185
9-Oxo-9H-fluorene-2-carboxylic acid 238.22 2.1 1.2 (Water) 210–215
9-Fluorenone-2,7-dicarboxylic acid 282.25 1.8 2.5 (Ethanol) >250
Methyl 5-methyl-9-oxo-9H-fluorene-2-carboxylate 253.28 3.5 0.10 (DMSO) 190–195

*LogP values estimated via computational methods.

Q & A

Q. How do solvent polarity and proticity affect the photophysical properties of this compound?

  • Methodological Answer : Conduct UV-vis spectroscopy in solvents of varying polarity (e.g., cyclohexane, ethanol). Solvatochromic shifts in λ_max correlate with Kamlet-Taft π* parameters. Time-resolved fluorescence spectroscopy (nanosecond resolution) quantifies excited-state lifetimes, revealing solvent-dependent quenching mechanisms .

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